molecular formula C26H54O3 B1355474 Beheneth-2 CAS No. 24897-44-7

Beheneth-2

Cat. No.: B1355474
CAS No.: 24897-44-7
M. Wt: 414.7 g/mol
InChI Key: HSTIFWMWLCYDFT-UHFFFAOYSA-N
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Description

Beheneth-2: is a polyethylene glycol ether of behenyl alcohol. It is commonly used in the cosmetics industry as an emulsifying agent. Emulsifiers are crucial in cosmetics as they help mix oil and water, creating stable emulsions that enhance the texture and efficacy of products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beheneth-2 is synthesized through the ethoxylation of behenyl alcohol. This process involves the reaction of behenyl alcohol with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out at elevated temperatures and pressures to ensure complete ethoxylation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of behenyl alcohol and ethylene oxide into a reactor, where the reaction takes place. The product is then purified and tested for quality before being used in cosmetic formulations .

Chemical Reactions Analysis

Types of Reactions: Beheneth-2 primarily undergoes reactions typical of ethoxylated compounds. These include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Beheneth-2 is used as a surfactant and emulsifier in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex chemical mixtures .

Biology: In biological research, this compound is used in the formulation of buffers and reagents that require stable emulsions. Its non-toxic nature makes it suitable for use in biological assays .

Medicine: this compound is used in the formulation of topical medications and creams. Its emulsifying properties help in the even distribution of active ingredients, enhancing the efficacy of the medication .

Industry: In the industrial sector, this compound is used in the production of various personal care products, including shampoos, conditioners, lotions, and creams. Its ability to create stable emulsions improves the texture and performance of these products .

Mechanism of Action

Beheneth-2 exerts its effects primarily through its emulsifying properties. It reduces the surface tension between oil and water, allowing them to mix and form stable emulsions. This is achieved through the interaction of the ethoxylated chain with water molecules, while the behenyl alcohol moiety interacts with oil molecules. This dual interaction stabilizes the emulsion and prevents the separation of oil and water phases .

Comparison with Similar Compounds

  • Beheneth-5
  • Beheneth-10
  • Beheneth-25

Comparison: Beheneth-2 is unique due to its specific ethoxylation degree, which provides a balance between hydrophilic and lipophilic properties. Compared to Beheneth-5, Beheneth-10, and Beheneth-25, this compound has a shorter ethoxylated chain, making it less hydrophilic but more lipophilic. This makes it suitable for formulations requiring a higher oil content .

Properties

IUPAC Name

2-(2-docosoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28-25-26-29-24-22-27/h27H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTIFWMWLCYDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179605
Record name Beheneth-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24897-44-7
Record name Beheneth-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024897447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beheneth-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEHENETH-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891IAM9Z9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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